tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes both an amino group and an oxa-azaspiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-8-amino-5-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available precursorsReaction conditions often include the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites on the molecule .
Analyse Chemischer Reaktionen
tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as dipeptides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and other biomolecules, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared to other spirocyclic compounds, such as:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but lacks the oxa group, which may affect its reactivity and biological activity.
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate:
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: The presence of a sulfur atom in this compound’s structure introduces different reactivity and potential biological activities.
The uniqueness of tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate lies in its combination of an amino group and an oxa-azaspiro ring system, which provides a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C11H20N2O3 |
---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
tert-butyl (8R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)8(12)4-5-15-11/h8H,4-7,12H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
LSACGXFQGVBFLY-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@@H](CCO2)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.